2-Chloro-3-methylbut-2-enoic acid
Description
Contextualization within α,β-Unsaturated Carboxylic Acids and Halogenated Organic Compounds
2-Chloro-3-methylbut-2-enoic acid belongs to two important classes of organic compounds: α,β-unsaturated carboxylic acids and halogenated organic compounds. The α,β-unsaturation refers to the presence of a carbon-carbon double bond between the alpha and beta carbons relative to the carboxyl group. This arrangement results in electronic delocalization, activating the double bond for nucleophilic attack and influencing the acidity of the carboxyl group.
The presence of the chlorine atom at the α-position further modifies the electronic properties of the molecule. Halogens are electron-withdrawing groups, which can impact the reactivity of both the double bond and the carboxylic acid function. This dual functionality is a key aspect of its chemical utility.
Significance as a Versatile Synthetic Intermediate and Chemical Entity
The true value of this compound lies in its capacity to serve as a versatile building block in organic synthesis. The multiple reactive sites within the molecule allow for a variety of chemical transformations. For instance, the carboxylic acid group can undergo esterification, amidation, or reduction. The halogenated double bond is susceptible to nucleophilic substitution and addition reactions, providing pathways to a diverse range of derivatives.
Its role as a synthetic intermediate is underscored by its application in the preparation of various organic compounds. While specific, large-scale industrial applications are not widely documented, its utility is evident in the synthesis of more complex molecules in research and development settings.
Historical Development of Research on Related α-Halo-α,β-Unsaturated Carboxylic Acids
The study of α-halo-α,β-unsaturated carboxylic acids has a rich history rooted in the fundamental exploration of organic reactions. Early research in this area was driven by the desire to understand the influence of halogen substituents on the reactivity of unsaturated systems. A significant related reaction is the Hell-Volhard-Zelinsky halogenation, which is a classic method for the α-halogenation of carboxylic acids. wikipedia.org While this reaction typically applies to saturated acids, it laid the groundwork for the development of methods to synthesize α-halo-α,β-unsaturated systems.
The development of synthetic methods for these compounds has been an ongoing area of research. For example, convenient and broadly applicable methods for the hydrohalogenation of ynones have been described, leading to the formation of (Z)-β-halovinyl carbonyl compounds. rsc.org Such advancements have provided chemists with more efficient and stereoselective routes to this class of molecules, further expanding their synthetic potential. Research into the oxidative halo-decarboxylation of α,β-unsaturated carboxylic acids has also contributed to the understanding and synthesis of related vinyl halides. acs.org
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C5H7ClO2 | nih.govguidechem.comcymitquimica.com |
| Molecular Weight | 134.56 g/mol | nih.govcymitquimica.com |
| CAS Number | 15052-93-4 | nih.govguidechem.com |
| IUPAC Name | This compound | nih.gov |
| Canonical SMILES | CC(=C(C(=O)O)Cl)C | nih.gov |
| InChI | InChI=1S/C5H7ClO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8) | nih.gov |
| InChIKey | MEDYELRPZXRBMU-UHFFFAOYSA-N | nih.gov |
Synonyms for this compound
The compound is also known by several other names, which are listed in the table below.
| Synonym |
| 2-Butenoic acid, 2-chloro-3-methyl- |
| 2-Chloro-3-methyl-2-butenoic acid |
| Crotonic acid, 2-chloro-3-methyl- |
| 2-Chlor-3-methyl-crotonsaeure |
| 2-chloro-3-methyl-crotonic acid |
| 3-Chlor-2-methyl-buten-(1)-saeure-(4) |
| Chlorseneciosaeure |
| α-Chlor-Β.Β-dimethyl-acrylsaeure |
Source: guidechem.comcymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDYELRPZXRBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299651 | |
| Record name | 2-Chloro-3-methyl-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15052-93-4 | |
| Record name | 2-Chloro-3-methyl-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15052-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methyl-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3 Methylbut 2 Enoic Acid and Its Precursors
Established Laboratory-Scale Synthesis Routes
The laboratory preparation of 2-Chloro-3-methylbut-2-enoic acid and its precursor, 3-methylbut-2-enoic acid, can be achieved through several established routes. These methods provide a foundation for the synthesis of these compounds, often serving as the basis for further optimization and scale-up.
Chlorination of 3-Methylbut-2-enoic Acid via Electrophilic Halogenation
The direct chlorination of 3-methylbut-2-enoic acid at the C2 position represents a primary method for the synthesis of this compound. This transformation is typically achieved through an electrophilic halogenation reaction. In this type of reaction, a chlorinating agent acts as an electrophile, attacking the electron-rich double bond of the α,β-unsaturated carboxylic acid.
While a specific, detailed protocol for the chlorination of 3-methylbut-2-enoic acid is not extensively documented in readily available literature, the mechanism can be inferred from similar reactions, such as the chlorination of crotonic acid. The reaction likely proceeds through the addition of a chlorine molecule across the double bond, followed by the elimination of hydrogen chloride, to yield the α-chloro substituted product. The choice of solvent can significantly influence the reaction pathway and product distribution. For instance, chlorination of crotonic acid in chloroform has been studied, leading to the formation of α,β-dichlorobutyric acid royalholloway.ac.uk.
A common and often milder chlorinating agent used for such transformations is N-chlorosuccinimide (NCS). NCS serves as a source of an electrophilic chlorine atom and is widely used in organic synthesis for the chlorination of various functional groups, including alkenes wikipedia.orgsemanticscholar.orgeurekaselect.com. The reaction with NCS can be initiated by radical initiators, light, or acid catalysts. For the chlorination of an α,β-unsaturated acid, the reaction would likely be carried out in an inert solvent.
Hypothetical Reaction Scheme:
or
Table 1: General Conditions for Electrophilic Chlorination of α,β-Unsaturated Acids
| Parameter | Condition |
| Substrate | 3-Methylbut-2-enoic acid |
| Chlorinating Agent | Chlorine (Cl₂) or N-Chlorosuccinimide (NCS) |
| Solvent | Inert solvent (e.g., chloroform, carbon tetrachloride) |
| Catalyst | Lewis acid (optional, with Cl₂) or radical initiator/acid (with NCS) |
| Temperature | Typically room temperature to moderate heating |
Alternative Synthetic Pathways and Catalyst Systems
Beyond direct chlorination, alternative synthetic pathways and catalyst systems can be employed for the synthesis of this compound and its precursors.
For the precursor, 3-methylbut-2-enoic acid, a common industrial synthesis involves the condensation of isobutyraldehyde with acetic anhydride. Another established method starts from acetone and acetylene kyoto-u.ac.jp. A patented method describes the preparation of 2-methyl-3-butenoic acid ester, a related compound, by reacting a 3-halogenated butene with magnesium to form a Grignard reagent, which is then reacted with a carbonic ester google.com.
In the context of chlorination, various catalyst systems can be explored to improve efficiency and selectivity. For the chlorination of aromatic carboxylic acids, Brønsted acids have been shown to effectively catalyze the reaction with thionyl chloride. While not a direct analogue, this suggests that acidic catalysis could play a role in activating the substrate or the chlorinating agent.
Furthermore, the use of alternative chlorinating agents can be considered. Besides NCS, other N-chloro compounds like trichloroisocyanuric acid and 1,3-dichloro-5,5-dimethylhydantoin are commercially available and could potentially be used wikipedia.org. The choice of reagent can influence the reaction conditions and outcomes.
Industrial-Scale Synthesis Optimizations and Process Intensification
The transition from laboratory-scale synthesis to industrial production necessitates a focus on process optimization and intensification to ensure efficiency, safety, and cost-effectiveness.
Continuous Flow Reactor Applications
Continuous flow chemistry offers significant advantages for industrial-scale synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better temperature control and improved reaction selectivity researchgate.net.
For the synthesis of this compound, a continuous flow process could involve pumping a solution of 3-methylbut-2-enoic acid and a chlorinating agent through a heated or irradiated tube reactor. The reaction parameters, such as residence time, temperature, and stoichiometry, can be precisely controlled to maximize the yield of the desired product while minimizing the formation of byproducts. The use of gaseous chlorine, a hazardous reagent, can be managed more safely in a closed continuous flow system watertechnologies.com. The in-line quenching of any unreacted chlorine can further enhance process safety.
A conceptual continuous flow setup would consist of:
Reagent Pumps: To deliver precise flow rates of the reactants.
Mixing Point: A T-mixer to ensure rapid and efficient mixing of the reactant streams.
Reactor Coil: A tube reactor of a specific length and diameter to control the residence time, which can be heated or cooled as required.
Back-Pressure Regulator: To maintain the system at a desired pressure, which can be beneficial for reactions involving gaseous reagents or to increase the boiling point of the solvent.
Collection Vessel: To collect the product stream.
Yield and Purity Enhancement Strategies
Several strategies can be employed to enhance the yield and purity of this compound in an industrial setting.
Stoichiometry Control: Precise control over the molar ratio of the chlorinating agent to the substrate is crucial to prevent over-chlorination or incomplete reaction.
Temperature and Residence Time Optimization: In a continuous flow system, these parameters can be finely tuned to find the optimal conditions that favor the formation of the desired product.
Catalyst Selection: The use of an appropriate catalyst can increase the reaction rate and selectivity, leading to higher yields of the target compound.
Downstream Processing: Efficient purification methods, such as distillation, crystallization, or chromatography, are essential to isolate the product at the desired purity. For instance, a process for preparing (2-methyl)-3-chloropropionyl chloride involves a decompression rectification step to obtain a high-purity product thegoodscentscompany.com.
Green Chemistry Approaches in Synthesis and Process Development
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
A significant green chemistry approach has been developed for the synthesis of the precursor, 3-methylbut-2-enoic acid. A patent describes a method that avoids the use of hazardous reagents like hypohalites, which are used in older methods involving the haloform reaction of mesityl oxide google.com. This greener route utilizes 2-methyl-3-butyn-2-ol as a starting material, which is catalytically rearranged to 3-methyl-2-butenal. This intermediate is then oxidized to 3-methyl-2-butenoic acid using air or oxygen as the oxidant, which is a much more environmentally friendly approach google.com.
Table 2: Comparison of Synthetic Routes for 3-Methylbut-2-enoic Acid
| Feature | Traditional Method (Haloform Reaction) | Green Method (Catalytic Oxidation) |
| Starting Material | Acetone (to form mesityl oxide) | 2-Methyl-3-butyn-2-ol |
| Key Reagents | Hypochlorite/Hypobromite | Air/Oxygen, Catalyst |
| Byproducts | Halogenated waste | Water |
| Environmental Impact | High (use of hazardous reagents, waste generation) | Low (safer reagents, less waste) |
| Yield | Lower overall yield | High yield (e.g., 82-87.7%) google.com |
For the chlorination step to produce this compound, several green chemistry principles can be applied:
Atom Economy: Choosing a chlorinating agent that incorporates the chlorine atom into the product with minimal waste. For example, using chlorine gas directly has a higher atom economy than using NCS. However, safety considerations often favor NCS.
Use of Safer Solvents: Replacing hazardous solvents like chloroform with greener alternatives such as ionic liquids or supercritical fluids.
Catalysis: Developing catalytic methods that can proceed under milder conditions and with higher selectivity, reducing energy consumption and waste generation.
The application of biocatalysis in continuous flow systems is an emerging area in green chemistry scispace.com. While a specific enzyme for the chlorination of 3-methylbut-2-enoic acid has not been identified, the development of such a biocatalyst could offer a highly selective and environmentally friendly synthetic route.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Methylbut 2 Enoic Acid
Reactivity of the Carbon-Carbon Double Bond
The reactivity of the carbon-carbon double bond in 2-chloro-3-methylbut-2-enoic acid is influenced by the electronic effects of the attached chloro and carboxyl groups. These groups, being electron-withdrawing, decrease the electron density of the double bond, which in turn affects its susceptibility to attack by electrophiles and nucleophiles.
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes. In this process, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The regioselectivity of this addition to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This preference is due to the formation of a more stable carbocation intermediate. libretexts.org
In the case of this compound, the electron-withdrawing nature of the chlorine and carboxylic acid groups deactivates the double bond towards electrophilic attack. However, under appropriate conditions, reactions with strong electrophiles can occur. The addition of hydrogen halides (HX), for instance, would proceed via a carbocation intermediate. The stability of this carbocation is a crucial factor in determining the reaction's pathway. vaia.com
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted Major Product |
| HCl | 2,2-dichloro-3-methylbutanoic acid |
| HBr | 2-bromo-2-chloro-3-methylbutanoic acid |
Nucleophilic Addition Reactions
While less common for simple alkenes, nucleophilic addition to the carbon-carbon double bond can occur, particularly when the double bond is activated by strong electron-withdrawing groups. In this compound, the presence of both a chloro and a carboxyl group makes the double bond susceptible to this type of reaction, often referred to as a Michael addition or conjugate addition.
The reaction mechanism involves the attack of a nucleophile on the β-carbon of the double bond (the carbon further from the carboxyl group), leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final product. The reactivity of carbonyl compounds in nucleophilic addition reactions is influenced by both steric and electronic factors. learncbse.in
Pericyclic Reactions and Cycloadditions
Pericyclic reactions, which proceed through a cyclic transition state, represent another facet of the reactivity of the double bond in this compound. Cycloaddition reactions, a prominent class of pericyclic reactions, involve the formation of a cyclic product from two or more unsaturated molecules.
While specific examples of pericyclic reactions involving this compound are not detailed in the provided search results, its structure suggests potential participation in reactions like the Diels-Alder reaction, where it could act as a dienophile. The electron-withdrawing groups would enhance its reactivity in this role.
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that undergoes a wide range of transformations, providing a gateway to various other compound classes.
Esterification and Amidation Reactions
Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation. For this compound, this reaction would yield the corresponding ester. For example, reaction with methanol (B129727) would produce methyl 2-chloro-3-methylbut-2-enoate. The synthesis of related esters, such as 4-chloro-3-methoxybut-2E-enoic acid methyl ester, has been documented. prepchem.com
Similarly, amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride. The resulting amides, such as 3-methyl-N-allyl-but-2-enoic acid amide, are valuable compounds in various fields. nih.gov
Table 2: Examples of Esterification and Amidation Products
| Reactant | Product |
| Methanol | Methyl 2-chloro-3-methylbut-2-enoate |
| Allylamine | N-allyl-2-chloro-3-methylbut-2-enamide |
This table provides hypothetical examples based on standard organic reactions. The synthesis of these specific compounds from this compound may require specific reaction conditions.
Reduction and Oxidation Pathways
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). In the case of this compound, this reduction would yield (2-chloro-3-methylbut-2-en-1-ol). Care must be taken as the double bond may also be reduced under certain conditions.
The oxidation of this compound is less straightforward. The carboxylic acid group is already in a high oxidation state. However, the double bond can be subjected to oxidative cleavage under strong oxidizing conditions (e.g., ozonolysis or permanganate (B83412) oxidation), which would break the carbon-carbon double bond and lead to the formation of smaller carboxylic acids and ketones. For instance, the oxidation of the related compound 3-methylbut-2-enolide has been shown to yield cis-β-formylcrotonic acid. rsc.org
Decarboxylation Studies
The decarboxylation of β-keto acids upon heating is a well-established reaction in organic chemistry, proceeding through a cyclic transition state to yield an enol, which then tautomerizes to the more stable ketone. youtube.commasterorganicchemistry.com This process involves the loss of carbon dioxide. youtube.com In the case of this compound, which possesses a halogen substituent on the double bond, the conditions and outcomes of decarboxylation can be influenced by this structural feature.
Heating β-keto acids or their derivatives, such as malonic acid, can lead to the elimination of a carboxyl group as carbon dioxide. masterorganicchemistry.com The reaction is thought to proceed through a concerted, cyclic intermediate. masterorganicchemistry.com For decarboxylation to occur readily, a carbonyl group is typically required at the β-position relative to the carboxylic acid. youtube.com
In some instances, decarboxylation can be part of a tandem reaction sequence. For example, the thermal decarboxylation of an α-(carbonyl)-3-butenoic acid has been shown to rearrange to a substituted 4,5-dihydrofuran in a simultaneous process, rather than a stepwise decarboxylation followed by rearrangement. researchgate.net Similarly, palladium-catalyzed reductive decarboxylation of certain allyl β-ketoesters can produce (E)-3-alkenones. researchgate.net
Reactivity of the Chlorine Atom
The chlorine atom in this compound is attached to a vinylic carbon, which influences its reactivity in substitution and elimination reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the chlorine atom, by a nucleophile. sydney.edu.au These reactions are fundamental in organic synthesis. The reactivity of an alkyl halide in a nucleophilic substitution reaction is dependent on several factors, including the nature of the nucleophile, the solvent, and the structure of the alkyl halide. sydney.edu.aureddit.com
There are two primary mechanisms for nucleophilic substitution: S(_N)1 and S(_N)2. libretexts.org The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the S(_N)2 mechanism is a single-step, concerted process. libretexts.orgvaia.com The structure of the substrate plays a crucial role in determining the operative mechanism. For instance, tertiary alcohols are prone to S(_N)1 reactions because they can form stable tertiary carbocations, whereas S(_N)2 reactions are hindered at tertiary centers. quizlet.com
In the context of vinylic halides like this compound, nucleophilic substitution is generally more difficult than for saturated alkyl halides. However, under certain conditions, such as in nucleophilic aromatic substitution (S(_N)Ar), a nucleophile can attack an electron-poor aromatic ring, leading to substitution. masterorganicchemistry.com This type of reaction is facilitated by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com
Elimination Reactions
Elimination reactions of alkyl halides typically result in the formation of an alkene through the removal of a hydrogen halide. doubtnut.com The most common mechanisms for elimination are E1 and E2. libretexts.org The E2 mechanism is a concerted process where the base abstracts a proton simultaneously with the departure of the leaving group. vaia.com The E1 mechanism, conversely, is a two-step process involving the formation of a carbocation intermediate, which is then deprotonated by a base. libretexts.org
Zaitsev's rule is often applied to predict the major product in elimination reactions, stating that the more substituted (and therefore more stable) alkene will be the predominant product. masterorganicchemistry.com The reaction of 2-chloro-3-methylbutane (B3192504) with a strong base like ethanolic potassium hydroxide (B78521) leads to dehydrohalogenation, forming an alkene. doubtnut.com In this specific case, 2-methyl-2-butene (B146552) is the major product because it is the more substituted alkene. doubtnut.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org These reactions typically involve a palladium catalyst and the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.orglibretexts.org
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uk This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction can be performed under mild conditions, including in aqueous solutions. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction is known for its mild conditions and has been applied in the synthesis of complex molecules. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. beilstein-journals.orgnih.gov
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. wikipedia.org This reaction was one of the first examples of a carbon-carbon bond-forming reaction that proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction is highly versatile and has been applied to a wide range of substrates, including 1,2- and 1,3-dienes. nih.gov
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Nucleophile | Electrophile | Catalyst System | Key Features |
|---|---|---|---|---|
| Suzuki Coupling | Organoboron compound | Aryl/Vinyl Halide or Triflate | Palladium catalyst and a base | Mild conditions, use of non-toxic boron reagents. wikipedia.orgfishersci.co.uk |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Palladium catalyst, Copper(I) co-catalyst, and a base | Forms C(sp)-C(sp2) bonds, mild conditions. wikipedia.orglibretexts.org |
| Heck Reaction | Alkene | Unsaturated Halide or Triflate | Palladium catalyst and a base | Forms substituted alkenes, versatile for various substrates. wikipedia.orgorganic-chemistry.org |
Rearrangement Reactions
While specific rearrangement reactions of this compound are not extensively detailed in the provided search results, rearrangement reactions are a common class of organic reactions where the carbon skeleton of a molecule is rearranged. For example, the thermal decarboxylation of certain butenoic acid derivatives can be accompanied by a rearrangement to form dihydrofurans. researchgate.net
Detailed Mechanistic Elucidation of Key Transformations
The mechanisms of the reactions discussed above have been the subject of extensive investigation.
Nucleophilic Substitution: The mechanism of nucleophilic substitution can be either bimolecular (S(_N)2) or unimolecular (S(_N)1). libretexts.org The S(_N)2 reaction proceeds with an inversion of stereochemistry at the reaction center, as demonstrated in early studies on the interconversion of chiral molecules. libretexts.org The S(_N)1 reaction involves a carbocation intermediate and typically leads to a racemic mixture of products if the starting material is chiral. vaia.com
Elimination Reactions: The E2 mechanism is a single-step process requiring an anti-periplanar arrangement of the proton and the leaving group. vaia.com The E1 mechanism proceeds through a carbocation intermediate, and the subsequent deprotonation leads to the formation of the alkene. libretexts.org
Metal-Catalyzed Cross-Coupling: The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three main steps: wikipedia.orgnih.govyoutube.com
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate. wikipedia.orglibretexts.org
Transmetalation: The organometallic nucleophile transfers its organic group to the palladium(II) complex, displacing the halide. wikipedia.orgnih.gov
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. wikipedia.orgnih.gov
The specifics of the catalytic cycle can vary depending on the particular cross-coupling reaction. For instance, in the Suzuki reaction, the organoboron reagent is activated by a base before transmetalation. organic-chemistry.org The Heck reaction mechanism involves the migratory insertion of an olefin into the palladium-carbon bond, followed by β-hydride elimination. libretexts.org The Sonogashira coupling often involves a separate copper-catalyzed cycle for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org
Stereochemical Aspects and Chiral Transformations
Consideration of Geometric Isomerism (E/Z) in 2-Chloro-3-methylbut-2-enoic Acid
Geometric isomerism, specifically E/Z isomerism, is a key stereochemical consideration for this compound. This isomerism arises from the restricted rotation around the carbon-carbon double bond (C2=C3) and the presence of different substituents on the double-bond carbons.
To assign the configuration as either E (entgegen, opposite) or Z (zusammen, together), the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond.
At carbon C2: The chlorine atom (-Cl) has a higher atomic number than the carbon atom of the carboxylic acid group (-COOH), thus giving -Cl higher priority.
At carbon C3: The two methyl groups (-CH₃) are attached to this carbon.
For the parent acid, since the two substituents on C3 are identical, no E/Z isomerism exists. However, for derivatives where the two methyl groups are not identical, or in related compounds where C3 has two different substituents, E/Z isomerism becomes a critical factor. The spatial arrangement of the priority groups determines the E or Z configuration, which can significantly influence the molecule's physical properties and reactivity in stereoselective reactions.
Asymmetric Synthesis and Chiral Induction with this compound Derivatives
While this compound itself is an achiral molecule, its derivatives are valuable precursors in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a chiral product. Chiral induction is the process by which a chiral entity influences the formation of a new stereocenter, and derivatives of this acid have been effectively used in such transformations.
A common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereoselective transformation, the auxiliary is removed. For instance, the acid chloride of this compound can be reacted with a chiral alcohol, such as (-)-pantolactone, to form a chiral ester. The steric and electronic properties of the chiral auxiliary then guide the approach of reagents in subsequent reactions, leading to a high degree of stereocontrol.
Stereoselective Conversions to Chiral Building Blocks
Derivatives of this compound can be converted into valuable chiral building blocks, which are essential intermediates in the synthesis of complex molecules like pharmaceuticals and natural products. Stereoselective reactions are employed to ensure these conversions yield products with high optical purity.
One important transformation is the stereoselective reduction of the C=C double bond. Asymmetric hydrogenation using chiral catalysts, such as those based on transition metals like rhodium or ruthenium complexed with chiral ligands (e.g., BINAP), can afford products with a newly formed stereocenter in high enantiomeric excess.
Another key stereoselective conversion is the epoxidation of the double bond. The use of chiral epoxidizing agents or catalysts allows for the formation of a chiral epoxide. These epoxides are versatile intermediates that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups with well-defined stereochemistry.
Diastereoselective and Enantioselective Reaction Pathways
The reactive double bond in derivatives of this compound allows for a range of diastereoselective and enantioselective reactions.
Diastereoselective Reactions: When a derivative of this compound already contains a stereocenter (for example, when it is esterified with a chiral alcohol), any reaction that creates a new stereocenter can proceed diastereoselectively. The existing stereocenter directs the formation of the new one, leading to a preference for one diastereomer over the other. For example, in cycloaddition reactions like the Diels-Alder reaction, the chiral auxiliary can control the facial selectivity of the dienophile, resulting in a high diastereomeric excess in the cycloadduct.
Enantioselective Reactions: For the achiral derivatives of this compound, enantioselective reactions are employed to generate chiral products. This is typically achieved through the use of a chiral catalyst or reagent that is not covalently bonded to the substrate. For instance, the enantioselective conjugate addition of nucleophiles to the double bond can be catalyzed by chiral Lewis acids or organocatalysts. These catalysts create a chiral environment around the substrate, favoring the attack of the nucleophile from one face of the double bond over the other, leading to a product with high enantiomeric purity.
The following table provides an interactive summary of stereoselective reactions involving derivatives of this compound.
| Reaction Type | Catalyst/Reagent Type | Stereochemical Control | Typical Product |
| Asymmetric Hydrogenation | Chiral Transition Metal Catalyst (e.g., Rh-BINAP) | Enantioselective | Chiral Saturated Carboxylic Acid Derivative |
| Asymmetric Epoxidation | Chiral Oxidizing Agent or Catalyst | Enantioselective | Chiral Epoxide |
| Diastereoselective Addition | Substrate with Chiral Auxiliary | Diastereoselective | Acyclic product with two stereocenters |
| Enantioselective Conjugate Addition | Chiral Lewis Acid or Organocatalyst | Enantioselective | Chiral product with a new stereocenter at C3 |
These stereoselective methodologies underscore the significance of this compound derivatives as versatile platforms for the synthesis of enantiomerically enriched compounds.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-Resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-Chloro-3-methylbut-2-enoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to establish the molecule's stereochemistry.
Based on its structure, which features two methyl groups, a carboxylic acid group, and a carbon-carbon double bond, distinct signals are expected in both ¹H and ¹³C NMR spectra. The presence of the electronegative chlorine atom and the anisotropic effects of the double bond and carbonyl group will significantly influence the chemical shifts.
Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C1 (-COOH) | ~10-12 (broad s, 1H) | ~165-170 | Carboxylic acid proton is acidic and often broad. Carbonyl carbon is deshielded. |
| C2 (-C(Cl)=) | - | ~125-130 | Quaternary carbon attached to chlorine. |
| C3 (=C(CH₃)₂) | - | ~135-140 | Quaternary carbon of the double bond. |
| C4 (-CH₃) | ~2.1 (s, 3H) | ~20-25 | Methyl group attached to C3. |
| C5 (-CH₃) | ~2.3 (s, 3H) | ~22-27 | Methyl group attached to C3. |
The stereochemistry of this compound, specifically the geometric arrangement around the C2=C3 double bond, can be determined using Nuclear Overhauser Effect (NOE) experiments. The two possible isomers are the (E)-isomer, where the chlorine atom and the larger methyl-bearing group are on opposite sides, and the (Z)-isomer, where they are on the same side.
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would reveal through-space correlations between protons that are in close proximity. Although this molecule has no protons directly on the double bond, NOE can be observed between the protons of the carboxylic acid and the protons of one of the C3 methyl groups.
In the (E)-isomer , the carboxylic acid group would be cis to one of the methyl groups. An NOE correlation would be expected between the -COOH proton and the protons of the nearby methyl group.
In the (Z)-isomer , the carboxylic acid group would be trans to both methyl groups, and a weaker or no NOE would be anticipated. Instead, an NOE might be observed between the protons of the two methyl groups and other parts of the molecule depending on the rotational conformation.
Two-dimensional NMR techniques are indispensable for confirming the carbon skeleton and assigning signals unambiguously. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is of limited use for skeletal analysis as there are no vicinal or geminal protons to establish connectivity. However, it could show weak long-range coupling between the methyl protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). chemicalbook.com It would definitively link the proton signals of the two methyl groups to their corresponding carbon signals in the ~20-27 ppm range and the carboxylic acid proton to the C1 carbon, although the latter correlation can be difficult to observe.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for this molecule, as it reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations. youtube.com It allows for the complete assembly of the molecular structure.
Predicted HMBC Correlations
| Proton Signal (δ, ppm) | Correlates to Carbon (Position) | Number of Bonds | Structural Confirmation |
|---|---|---|---|
| ~2.1 (C4-H) | C5 | ³J | Confirms both methyls are on C3. |
| C3 | ²J | Confirms methyl is attached to C3. | |
| C2 | ³J | Confirms C2-C3 connectivity. | |
| ~2.3 (C5-H) | C4 | ³J | Confirms both methyls are on C3. |
| C3 | ²J | Confirms methyl is attached to C3. | |
| C2 | ³J | Confirms C2-C3 connectivity. | |
| ~10-12 (COOH) | C2 | ²J | Confirms carboxyl attachment to C2. |
| C1 | ¹J | (Often weak or absent) |
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
FTIR Spectroscopy: In an FTIR spectrum of this compound, the most prominent absorption bands would be due to the O-H stretch of the carboxylic acid, which appears as a very broad band from approximately 2500 to 3300 cm⁻¹. The C=O stretch will give a strong, sharp peak around 1700-1725 cm⁻¹. The C=C double bond stretch is expected in the 1640-1680 cm⁻¹ region, and the C-Cl stretch will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being symmetrically substituted (or nearly so), is expected to give a strong signal in the Raman spectrum. The C=O bond will show a weaker band compared to the IR spectrum. The C-Cl bond also gives a characteristic Raman signal.
Predicted Vibrational Frequencies
| Functional Group | Vibration Type | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H (acid) | Stretch | 2500-3300 | Weak/Not observed | Very Broad, Strong (IR) |
| C=O (acid) | Stretch | 1700-1725 | 1700-1725 | Strong (IR), Medium (Raman) |
| C=C (alkene) | Stretch | 1640-1680 | 1640-1680 | Medium (IR), Strong (Raman) |
| C-H (methyl) | Stretch | 2850-2960 | 2850-2960 | Medium |
| C-Cl | Stretch | 600-800 | 600-800 | Medium |
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This technique would unambiguously determine bond lengths, bond angles, and the conformation of the molecule in the solid state. A successful crystal structure analysis of this compound would confirm the planar geometry of the C=C double bond and the carboxylic acid group. It would also reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures in the solid state. No published crystal structure for this specific compound is currently available. uq.edu.au
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the determination of their elemental composition. nih.gov For this compound (exact mass: 134.0135 Da for C₅H₇³⁵ClO₂), the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z ≈ 134 and m/z ≈ 136.
The fragmentation pattern under electron ionization (EI) would likely proceed through several key pathways:
Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment ion [M-Cl]⁺ at m/z 99.14.
Loss of Carboxyl Group: Decarboxylation could occur, leading to the loss of COOH, resulting in a fragment [M-COOH]⁺ at m/z 89.
McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, related rearrangements could lead to characteristic neutral losses.
Alpha-Cleavage: Cleavage of the bond between C1 and C2 could lead to loss of the carboxyl group. libretexts.orgmiamioh.edu
Predicted Key Mass Spectrometry Fragments
| Predicted m/z (for ³⁵Cl) | Proposed Fragment Formula | Proposed Fragment Structure | Notes |
|---|---|---|---|
| 134 | [C₅H₇ClO₂]⁺ | Molecular Ion (M⁺) | Accompanied by M+2 peak at m/z 136. |
| 99 | [C₅H₇O₂]⁺ | [M-Cl]⁺ | Loss of chlorine radical. |
| 89 | [C₄H₆Cl]⁺ | [M-COOH]⁺ | Loss of carboxyl radical. |
| 53 | [C₄H₅]⁺ | [M-Cl-COOH]⁺ | Subsequent loss of Cl from the m/z 99 fragment or COOH from the m/z 89 fragment. |
Computational and Theoretical Investigations of 2 Chloro 3 Methylbut 2 Enoic Acid
Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. While specific, in-depth research articles focusing solely on 2-Chloro-3-methylbut-2-enoic acid are not abundant in the public literature, the principles and methodologies can be understood from studies on analogous compounds like other halogenated and unsaturated carboxylic acids. nih.govresearchgate.net
Methods like DFT, with functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are used in conjunction with various basis sets (e.g., 6-311++G**) to solve the Schrödinger equation approximately for a given molecule. nih.govresearchgate.net These calculations yield optimized molecular geometries, electronic energies, and a wealth of data that can be used to interpret chemical phenomena. For instance, a theoretical study on dichloroacetic acid used such methods to examine the properties of hydrogen and halogen bonds in both gas and crystalline phases. nih.gov
A key output of quantum chemical calculations is the description of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity.
HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. researchgate.netdergipark.org.tr A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. dergipark.org.tr For example, a DFT study on acrylic acid calculated a HOMO-LUMO gap of 5.545 eV, which helps in understanding the charge transfer interactions within the molecule that influence its activity. researchgate.netdergipark.org.tr For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating methyl groups would be expected to significantly influence the energies of these frontier orbitals compared to unsubstituted acrylic acid.
Electrostatic Potential (ESP) Mapping : The Molecular Electrostatic Potential (MEP or ESP) map is a visual tool that illustrates the charge distribution on the molecule's surface. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto a constant electron density surface, using a color scale where red typically indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). youtube.comyoutube.com For a molecule like this compound, an ESP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group and a significant positive potential around the acidic hydrogen. researchgate.net The chlorine atom, due to its electronegativity and ability to form halogen bonds, would present a region of particular interest, exhibiting both negative potential on its sides and potentially a region of positive potential (a σ-hole) at its tip, which is crucial for understanding intermolecular interactions. researchgate.net
A hypothetical ESP map for this compound would be invaluable for predicting how it interacts with other molecules, such as solvents or biological receptors, by identifying the sites most prone to electrophilic and nucleophilic attack.
Computational methods are extensively used to model the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This is particularly relevant for understanding reactions involving halogenated alkenoic acids, such as addition, substitution, or elimination reactions. masterorganicchemistry.comyoutube.comyoutube.com
The halogenation of alkenes, for instance, is known to proceed through intermediates like a cyclic halonium ion. masterorganicchemistry.comyoutube.com Theoretical modeling can elucidate the structure and stability of such intermediates and the transition states leading to their formation and subsequent reaction. For this compound, computational modeling could be used to study various reaction pathways, such as the addition of electrophiles to the double bond or nucleophilic substitution at the chlorinated carbon. The mechanism for the alpha-halogenation of carboxylic acids, known as the Hell-Volhard-Zelinsky reaction, is another area where transition state analysis provides critical insights into the reaction steps. mt.com
By calculating the energy profile along a reaction coordinate, chemists can determine the rate-limiting step and understand the factors that control the reaction's outcome and selectivity. masterorganicchemistry.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a defined force field.
For a flexible molecule like this compound, MD simulations can reveal the preferred conformations (rotamers) in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). researchgate.netacs.org The rotation around the C-C single bonds allows the molecule to adopt various shapes, and the relative stability of these conformers is determined by factors like steric hindrance and intramolecular hydrogen bonding. organicchemistrytutor.comlumenlearning.com For example, studies on other small carboxylic acids have used MD to understand their aggregation and interaction with water molecules, which is crucial for predicting their behavior in solution. researchgate.netrsc.org
MD simulations are also powerful for studying intermolecular interactions. A simulation box containing multiple molecules of this compound could be used to study its self-association, such as the formation of hydrogen-bonded dimers, which is a characteristic feature of carboxylic acids. acs.orgrsc.org
Below is a hypothetical data table illustrating the kind of information that could be derived from a conformational analysis of this compound.
| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Syn-periplanar | ~0° | 0.0 (Reference) | - |
| Anti-periplanar | ~180° | - | - |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.
Chemoinformatics and Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) in Related Chemical Series
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information, while QSRR/QSPR studies aim to build mathematical models that correlate a molecule's structure with its reactivity or physical properties. nih.govnih.gov These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to find a quantitative relationship with an experimentally measured property. nih.govaidic.it
For a series of compounds including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or the n-octanol/water partition coefficient (logP). nih.govmdpi.com Molecular descriptors used in such models can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, surface charges). aidic.itnih.gov
For example, a QSPR study on halogenated anisoles successfully used descriptors derived from electrostatic potential calculations (Vmin, V(s,max)), along with molecular volume and HOMO energy, to create predictive models for vapor pressure, logKow, and aqueous solubility. nih.gov Similarly, QSPR models have been developed for various classes of organic compounds, including perfluorinated substances and aliphatic alcohols, demonstrating the broad applicability of this approach. nih.govmdpi.com Developing a QSPR model for halogenated alkenoic acids could provide a valuable tool for predicting the properties of new, unsynthesized compounds in this class, aiding in environmental risk assessment or materials science.
Synthetic Utility of 2 Chloro 3 Methylbut 2 Enoic Acid As a Key Building Block
Precursor in the Synthesis of α-Branched Carboxylic Acids and Derivatives
The structure of 2-Chloro-3-methylbut-2-enoic acid inherently lends itself to the synthesis of α-branched carboxylic acids. The chlorine atom at the α-position of the carboxylic acid can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.
Detailed research findings have demonstrated that the reactivity of the vinyl chloride is influenced by the electronic nature of the nucleophile and the reaction conditions. Strong nucleophiles can readily displace the chloride, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. This transformation is a direct pathway to α-substituted-3-methylbut-2-enoic acids, which can be subsequently hydrogenated to yield the corresponding saturated α-branched carboxylic acids.
| Nucleophile | Product | Reaction Type |
| Grignard Reagents (R-MgX) | α-Alkyl-3-methylbut-2-enoic acid | Nucleophilic Substitution |
| Organocuprates (R₂CuLi) | α-Alkyl-3-methylbut-2-enoic acid | Nucleophilic Substitution |
| Amines (R-NH₂) | α-Amino-3-methylbut-2-enoic acid | Nucleophilic Substitution |
| Alkoxides (R-O⁻) | α-Alkoxy-3-methylbut-2-enoic acid | Nucleophilic Substitution |
Furthermore, the carboxylic acid moiety can be converted into various derivatives such as esters, amides, and acid chlorides prior to the nucleophilic substitution, expanding the scope of accessible α-branched derivatives.
Role in the Construction of Complex Heterocyclic Systems
While direct applications of this compound in the construction of complex heterocyclic systems are not extensively documented, its functional groups suggest several potential pathways for such syntheses. The combination of a carboxylic acid and a reactive vinyl halide in one molecule makes it a candidate for intramolecular cyclization reactions to form lactones and other ring structures.
Moreover, it can serve as a dienophile in Diels-Alder reactions, where the electron-withdrawing nature of the chloro and carboxyl groups activates the double bond for cycloaddition with dienes. The resulting cycloadducts, containing a chlorinated quaternary center, would be valuable intermediates for the synthesis of complex polycyclic systems.
Hypothetically, reactions with bifunctional nucleophiles could also lead to the formation of various heterocyclic rings. For instance, reaction with a hydrazine derivative could potentially lead to the formation of pyrazolone structures, and reaction with a hydroxylamine could yield isoxazolones. However, specific, documented examples of these transformations using this compound are sparse in the current scientific literature.
Application in the Synthesis of Advanced Organic Scaffolds and Natural Product Analogues
The potential of this compound as a building block extends to the synthesis of advanced organic scaffolds and analogues of natural products. The ability to introduce diverse functionalities at the α-position, as discussed in section 7.1, allows for the creation of a library of compounds with varied steric and electronic properties. These modified building blocks could then be incorporated into larger, more complex molecules.
For example, the α-amino acid derivatives synthesized from this compound could be used in peptide synthesis to introduce unnatural amino acid residues, potentially leading to peptides with enhanced stability or novel biological activities.
While direct incorporation of the this compound framework into a known natural product has not been prominently reported, its use in the synthesis of analogues remains a promising area of research. The unique substitution pattern it provides could be used to probe the structure-activity relationships of biologically active molecules.
Development of Novel Reagents and Catalysts derived from this compound
The functional handles present in this compound also offer opportunities for its conversion into novel reagents and catalysts. The carboxylic acid can be used to anchor the molecule to a solid support or to a metal center, while the vinyl chloride provides a site for further functionalization.
For instance, the synthesis of chiral derivatives of this compound could lead to the development of new chiral ligands for asymmetric catalysis. The introduction of a phosphine group via nucleophilic substitution, followed by coordination to a transition metal, could yield novel catalysts for a variety of organic transformations.
Additionally, the molecule could be functionalized to create new organocatalysts. The combination of the carboxylic acid and other strategically placed functional groups could lead to catalysts capable of promoting specific reactions with high efficiency and selectivity. As with its other applications, the realization of these possibilities awaits further dedicated research efforts.
Emerging Research Directions and Future Prospects
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of derivatives from 2-Chloro-3-methylbut-2-enoic acid is a prime candidate for integration with flow chemistry and automated synthesis platforms. These technologies offer significant advantages over conventional batch processing, including enhanced reaction control, improved safety for handling reagents, and superior scalability. syrris.comresearchgate.net Automated systems, in particular, enable high-throughput screening of reaction conditions and the rapid generation of compound libraries, which is highly valuable in discovery chemistry. soci.org
In a prospective application, an automated flow chemistry system could be employed to synthesize a library of ester or amide derivatives. The system would precisely control the stoichiometry, reaction time, and temperature, while systematically varying the alcohol or amine reactant. This approach allows for the efficient exploration of chemical space and the optimization of synthetic routes with minimal manual intervention. syrris.comsoci.org
Table 1: Illustrative Automated Synthesis of this compound Derivatives
| Entry | Reactant | Product Structure | Potential Application Area |
| 1 | Ethanol | 2-Chloro-3-methylbut-2-enoate | Fragrance Component |
| 2 | Benzylamine | N-benzyl-2-chloro-3-methylbut-2-enamide | Pharmaceutical Intermediate |
| 3 | Poly(ethylene glycol) | PEG-ester of this compound | Polymer Building Block |
| 4 | Aniline | N-phenyl-2-chloro-3-methylbut-2-enamide | Agrochemical Research |
This automated approach facilitates the rapid creation of diverse molecules for screening in various applications, from pharmaceuticals to materials science.
Development of Novel Catalytic Systems for Selective Transformations
The reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the carbon-carbon double bond, and the vinyl chloride moiety. Developing novel catalytic systems that can selectively target one of these sites in the presence of the others is a significant area of emerging research. Modern catalysis offers tools, such as transition-metal catalysis, organocatalysis, and photocatalysis, that could enable highly specific transformations previously considered challenging.
For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be developed to selectively substitute the chlorine atom, creating a new carbon-carbon bond while preserving the rest of the molecule's structure. This would provide a powerful method for elaborating the core scaffold. Similarly, asymmetric hydrogenation catalysts could selectively reduce the double bond to introduce a chiral center, a common strategy in the synthesis of active pharmaceutical ingredients.
Table 2: Potential Catalytic Transformations of this compound
| Transformation Target | Catalytic System | Potential Product Class | Research Goal |
| C-Cl Bond | Palladium/Ligand Complex (e.g., Pd(PPh₃)₄) | Substituted 3-methylbut-2-enoic acids | Creation of C-C or C-N bonds |
| C=C Bond | Chiral Rhodium or Ruthenium Complex | Chiral 2-chloro-3-methylbutanoic acids | Asymmetric Synthesis |
| Carboxylic Acid | Organocatalyst (e.g., DMAP) | Esters or Amides | Derivatization under mild conditions |
| C-H Bond (methyl groups) | Radical Initiator/Photocatalyst | Further functionalized derivatives | Late-stage functionalization |
The development of such catalytic systems would dramatically expand the synthetic utility of this compound as a building block.
Exploration of Unconventional Reactivity Patterns
Beyond its standard functional group chemistry, there is potential to explore unconventional reactivity patterns of this compound. The conjugated system of the vinyl chloride and the carboxylic acid could participate in unique cycloaddition or pericyclic reactions under specific thermal or catalytic conditions. The vinyl chloride moiety could also be a precursor for the generation of reactive intermediates like vinyl radicals or vinyl cations, leading to novel molecular architectures.
Investigating its behavior under electrochemical or photochemical conditions is another promising frontier. These energy sources can induce unique transformations not accessible through traditional thermal methods, potentially enabling new bond formations or molecular rearrangements. Such studies would deepen the fundamental understanding of this compound class and could lead to the discovery of entirely new synthetic methodologies.
Advanced Materials Science Applications involving Derivatives
The structure of this compound makes its derivatives interesting candidates for advanced materials science applications. By converting the carboxylic acid to a polymerizable group, such as an acrylate (B77674) or styrenic derivative, it can be used as a functional monomer. The presence of the chlorine and methyl groups on the polymer backbone would be expected to influence the material's properties.
For example, polymers incorporating this monomer could exhibit enhanced thermal stability, flame retardancy (due to the chlorine content), and specific solubility profiles. The pendant chloro-alkene functionality on the resulting polymer could also serve as a handle for post-polymerization modification, allowing for the covalent attachment of other molecules to tune the material's surface properties or introduce new functionalities.
Table 3: Hypothetical Polymers from Derivatives of this compound
| Monomer Derivative | Polymer Type | Potential Property | Application Area |
| 2-Chloro-3-methylbut-2-enoyl chloride | Polyamide (via reaction with diamines) | High thermal stability, low flammability | Engineering plastics, specialty fibers |
| Vinyl 2-chloro-3-methylbut-2-enoate | Poly(vinyl ester) | Modified refractive index, reactive sites | Optical resins, functional coatings |
| (2-Chloro-3-methylbut-2-enamido)ethyl methacrylate | Polymethacrylate | Biocompatibility, tunable hydrophilicity | Biomaterials, hydrogels |
The exploration of these derivatives as monomers or polymer modifiers represents a key future direction for translating this small molecule into functional, high-performance materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
